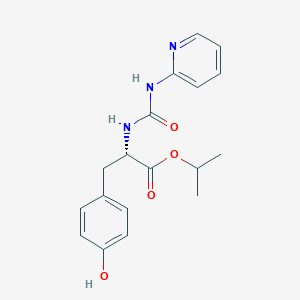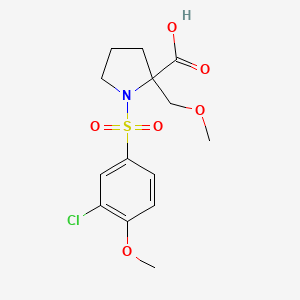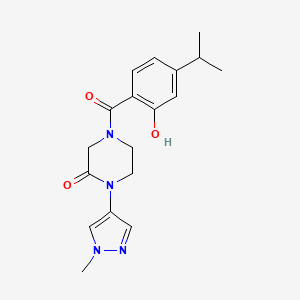![molecular formula C16H18N2O4S B6974056 2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6974056.png)
2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-pyridylalanine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
科学研究应用
2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research for studying protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity. The pyridinyl group can participate in π-π stacking interactions with aromatic residues in proteins .
相似化合物的比较
Similar Compounds
2-[(3,4-Dimethylphenyl)sulfonylamino]-3-hydroxybutanoic acid: Similar structure but with a hydroxybutanoic acid moiety.
2-[(3,4-Dimethylphenyl)sulfonylamino]propanoic acid: Lacks the pyridinyl group, making it less versatile in interactions.
Uniqueness
2-[(3,4-Dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid is unique due to its combination of a sulfonylamino group and a pyridinyl group, which allows for diverse interactions with biological molecules and makes it a valuable tool in scientific research .
属性
IUPAC Name |
2-[(3,4-dimethylphenyl)sulfonylamino]-3-pyridin-4-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-3-4-14(9-12(11)2)23(21,22)18-15(16(19)20)10-13-5-7-17-8-6-13/h3-9,15,18H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDYLEGARITJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=NC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-[[2-(3-hydroxypropyl)cyclohexyl]amino]propyl]thiophene-2-carboxamide](/img/structure/B6973979.png)
![4-[[8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]amino]-3-phenylbutan-1-ol](/img/structure/B6973991.png)
![(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol](/img/structure/B6973999.png)
![N,N-dimethyl-6-[(3-methyl-1,2-thiazol-5-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B6974002.png)
![N'-[(2,2-dichloro-1-oxo-3H-inden-5-yl)sulfonyl]-2-methylpropanehydrazide](/img/structure/B6974012.png)


![propan-2-yl (2S)-2-[(4-acetylphenyl)carbamoylamino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B6974043.png)
![2-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6974055.png)
![Methyl 4-hydroxy-3-[(1-phenylpyrrolidine-2-carbonyl)amino]benzoate](/img/structure/B6974060.png)
![[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B6974070.png)

![2-fluoro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-4-hydroxybenzamide](/img/structure/B6974083.png)
![[4-(3,4-dimethoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(5-fluoro-2-hydroxyphenyl)methanone](/img/structure/B6974090.png)
